molecular formula C8H13BrO2 B2776386 methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate CAS No. 1292307-03-9

methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

Cat. No.: B2776386
CAS No.: 1292307-03-9
M. Wt: 221.094
InChI Key: RJCDRLMUQNCVTP-NKWVEPMBSA-N
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Description

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate, also known as MBC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBC is a cyclopentane derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Synthesis of Complex Organic Compounds Methyl 1-bromocyclopentane-, 1-bromocyclohexane-, and 1-bromocycloheptanecarboxylates are used with zinc and 2,6-bis(arylmethylene)cyclohexanones in the synthesis of various complex organic compounds. This process yields products like tetrahydrospiro[chromene-3,1′-cyclopentan]-2(4H)-ones and its analogs, demonstrating the compound's utility in organic synthesis (Kirillov et al., 2012).

Production of Cyclic Fatty Acid Monomers 1,2-disubstituted cyclopentanes, including variants of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate, are synthesized for the production of cyclic fatty acid monomers. These monomers have diverse applications, particularly in the synthesis of more complex organic structures (Vatèla et al., 1988).

Enzymatic Synthesis Inhibition Derivatives of this compound, like 1-aminocyclopentane-1-carboxylic acid, are studied for their potential to inhibit enzymatic synthesis, such as the synthesis of S-adenosyl-L-methionine. This research highlights the biochemical relevance of the compound and its derivatives (Coulter et al., 1974).

Properties

IUPAC Name

methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDRLMUQNCVTP-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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